1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea
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Description
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea, also known as FEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEU is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Derivatives
- Novel Derivative Synthesis : The compound has been used in the synthesis of new pyridine and naphthyridine derivatives, showcasing its potential in creating new chemical entities with varied structures (Abdelrazek et al., 2010).
Directed Lithiation
- Directed Lithiation Process : It has been involved in directed lithiation, a process essential in organic synthesis, particularly in the formation of complex molecules (Smith, El‐Hiti & Alshammari, 2013).
Enzymatic Polymerization
- Biobased Polymer Development : Research indicates its potential use in enzymatic polymerization, contributing to the development of novel biobased materials (Jiang et al., 2014).
Enzyme Inhibition Studies
- Enzyme Inhibition Analysis : Studies have explored its role in enzyme inhibition, providing insights into potential therapeutic applications (Ohemeng et al., 1994).
Synthesis and Biochemical Evaluation
- Biochemical Evaluation : Research has delved into its use in the synthesis and evaluation of biochemical properties, particularly in the context of acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Anticancer and Antiangiogenic Activity
- Anticancer Research : Investigations into its derivatives have shown promise in anticancer and antiangiogenic activities, highlighting its potential in cancer therapy (Romagnoli et al., 2015).
Furan Derivative Syntheses
- Furan Derivative Creation : The compound has been utilized in the creation of furan derivatives, which are important in various chemical syntheses (Horaguchi et al., 1983).
Anti-Tobacco Mosaic Virus Activity
- Viral Inhibition Potential : Research has also indicated its derivatives' potential in anti-tobacco mosaic virus activity, suggesting its use in virology and plant protection (Wu et al., 2018).
properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13-4-2-12(3-5-13)16-14(17)15-8-6-11-7-9-19-10-11/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCAHNQDJIHNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea |
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